molecular formula C14H19N B13965629 N,N-Diallyl-2-ethylaniline CAS No. 241821-32-9

N,N-Diallyl-2-ethylaniline

Cat. No.: B13965629
CAS No.: 241821-32-9
M. Wt: 201.31 g/mol
InChI Key: XPZCWUNQJXLPGM-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-ethylaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of two allyl groups and an ethyl group attached to the nitrogen atom of the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yields and selectivity. The use of solid catalysts in these processes helps in achieving efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diallyl-2-ethylaniline can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form this compound derivatives.

    Substitution: It can participate in substitution reactions where the allyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

Chemistry: N,N-Diallyl-2-ethylaniline is used as a building block in the synthesis of various organic compounds. It is also employed in polymerization reactions to create novel polymeric materials .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antileishmanial activity when combined with other drugs .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure makes it valuable in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of N,N-Diallyl-2-ethylaniline involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to specific physiological effects. For example, its antileishmanial activity is attributed to its ability to induce reactive oxygen species (ROS) production and modulate immune responses .

Comparison with Similar Compounds

  • N,N-Diallyl-2,4-dimethylaniline
  • N,N-Diallyl-p-toluidine
  • N,N-Diallyl-m-toluidine

Comparison: N,N-Diallyl-2-ethylaniline is unique due to the presence of the ethyl group on the aniline ring, which can influence its reactivity and properties. Compared to other diallyl anilines, it may exhibit different chemical behaviors and applications due to this structural variation .

Properties

CAS No.

241821-32-9

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-ethyl-N,N-bis(prop-2-enyl)aniline

InChI

InChI=1S/C14H19N/c1-4-11-15(12-5-2)14-10-8-7-9-13(14)6-3/h4-5,7-10H,1-2,6,11-12H2,3H3

InChI Key

XPZCWUNQJXLPGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC=C)CC=C

Origin of Product

United States

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